molecular formula C11H17N3 B12737733 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone CAS No. 72076-48-3

2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone

Cat. No.: B12737733
CAS No.: 72076-48-3
M. Wt: 191.27 g/mol
InChI Key: BUXOJTOEXKTTDF-JLHYYAGUSA-N
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Description

2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is a chemical compound with the molecular formula C11H17N3 It is a derivative of 2-butanone and is characterized by the presence of a hydrazone group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone typically involves the reaction of 3-methyl-2-butanone with methyl-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-methyl-: A related compound with similar structural features but lacking the hydrazone group.

    Methyl-2-pyridinylhydrazine: Another related compound that shares the pyridine and hydrazine moieties.

Uniqueness

2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is unique due to the presence of both the 3-methyl-2-butanone and methyl-2-pyridinylhydrazine moieties in a single molecule

Properties

CAS No.

72076-48-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-N-[(E)-3-methylbutan-2-ylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-9(2)10(3)13-14(4)11-7-5-6-8-12-11/h5-9H,1-4H3/b13-10+

InChI Key

BUXOJTOEXKTTDF-JLHYYAGUSA-N

Isomeric SMILES

CC(C)/C(=N/N(C)C1=CC=CC=N1)/C

Canonical SMILES

CC(C)C(=NN(C)C1=CC=CC=N1)C

Origin of Product

United States

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